E6130 is manufactured by Promega Corporation, a well-known biotechnology company that specializes in providing innovative solutions for life sciences research. The product is available in a large volume configuration (1000 mL), catering to laboratories requiring substantial quantities for extensive testing.
E6130 falls under the category of bioluminescent assay reagents. It is specifically classified as a luciferase assay system, which is widely used in molecular biology for monitoring gene expression and cellular activities through luminescence.
The synthesis of the components within the ONE-Glo™ Luciferase Assay System involves meticulous biochemical processes. The ONE-Glo™ Buffer is prepared to maintain optimal conditions for luciferase activity, while the substrate is designed to produce light upon reaction with luciferase.
The substrate used in E6130 is a proprietary formulation that enhances the stability and intensity of luminescent signals. The buffer and substrate must be mixed in precise proportions to ensure consistent results across experiments. The preparation involves transferring the buffer to the substrate vial and gently inverting it to dissolve the substrate completely, which may require multiple inversions to achieve homogeneity.
The molecular structure of the luciferase enzyme itself (from Photinus pyralis, the North American firefly) consists of several domains that facilitate its enzymatic function. The enzyme catalyzes the oxidation of luciferin in the presence of oxygen, producing light.
The luciferase reaction can be summarized by the following equation:
This reaction is highly efficient and sensitive, making it ideal for reporter assays.
In the context of E6130, the primary chemical reaction involves the conversion of luciferin to oxyluciferin, which emits light as a byproduct. This reaction is crucial for quantifying luciferase activity in various biological samples.
The luminescence produced can be measured using luminometers, which detect light intensity proportional to luciferase activity. Factors such as temperature and pH can influence reaction kinetics; thus, maintaining optimal conditions is essential for reproducibility.
The mechanism of action for E6130 relies on the interaction between luciferase and its substrate (luciferin). Upon addition of luciferin to a sample containing luciferase, the enzyme catalyzes its oxidation, resulting in light emission.
The intensity of emitted light correlates directly with the amount of luciferase present in the sample, allowing researchers to quantify gene expression levels effectively. This quantification can be performed in real-time or after a defined incubation period.
E6130 has numerous scientific applications:
Chemokine receptors have been investigated as therapeutic targets since the late 1990s, with initial research focused on CXCR4 and CCR5 in HIV infection. The unique structure and dual functionality of the CX3CL1-CX3CR1 axis (fractalkine/receptor) distinguished it from other chemokine systems. Discovered in 1997, CX3CR1 mediates both leukocyte adhesion and chemotaxis through interactions with its membrane-bound ligand, CX3CL1, expressed on inflamed endothelium and epithelium [6] [9]. Early studies revealed that CX3CR1⁺ immune cells (monocytes, NK cells, effector T-cells) infiltrate tissues during inflammation, prompting drug development efforts. Prior to E6130, most candidates were biologics or peptides lacking oral bioavailability, limiting clinical applicability [7] [9].
CX3CR1 is genetically and functionally implicated in IBD pathogenesis:
E6130 emerged as the first orally active, highly selective CX3CR1 modulator to address this pathway [1] [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1